
Clk1/2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clk1/2-IN-3 is a potent and selective inhibitor of CDC-like kinases 1 and 2 (CLK1 and CLK2). These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has shown significant antiproliferative activity and is used in scientific research to study cell growth and apoptosis, particularly in cancer cells .
Preparation Methods
The synthesis of Clk1/2-IN-3 involves several steps, starting with the preparation of the core scaffold. One common synthetic route includes the formation of a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core. This is achieved through a series of reactions, including cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
Clk1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Clk1/2-IN-3 is widely used in scientific research due to its ability to inhibit CLK1 and CLK2. Some of its applications include:
Chemistry: Studying the effects of kinase inhibition on various biochemical pathways.
Biology: Investigating the role of CLK1 and CLK2 in cell cycle regulation and apoptosis.
Industry: Developing new drugs and therapeutic agents targeting CLK1 and CLK2.
Mechanism of Action
Clk1/2-IN-3 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases are involved in the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing. By inhibiting these kinases, this compound disrupts the splicing process, leading to alterations in gene expression and subsequent inhibition of cell growth and induction of apoptosis . The molecular targets include CLK1, CLK2, and other related kinases involved in splicing regulation .
Comparison with Similar Compounds
Clk1/2-IN-3 is unique due to its high selectivity and potency in inhibiting CLK1 and CLK2. Similar compounds include:
TG003: Selectively inhibits CLK1 and CLK4, but has different effects on cell proliferation.
KuWal151: Inhibits CLK1, CLK2, and CLK4 with high selectivity, but has a different core scaffold.
MU1210: A potent inhibitor of CLK1/2/4, used as a chemical probe in research.
This compound stands out due to its specific inhibition of CLK1 and CLK2, making it a valuable tool in studying the role of these kinases in various biological processes.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |
InChI Key |
HFTFHYOWHGAEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
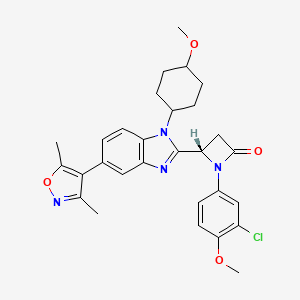
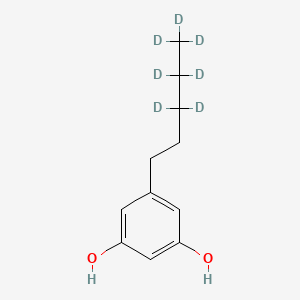
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
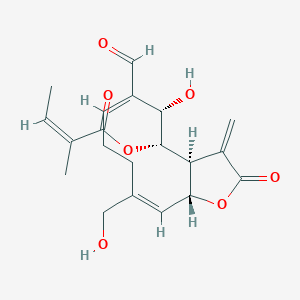
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
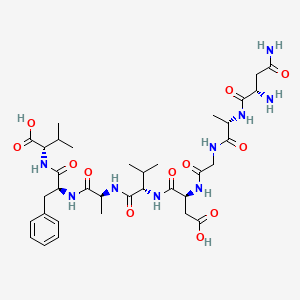
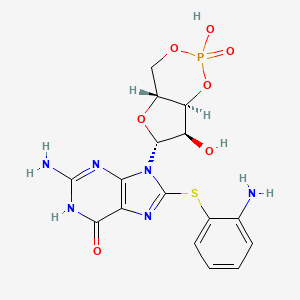
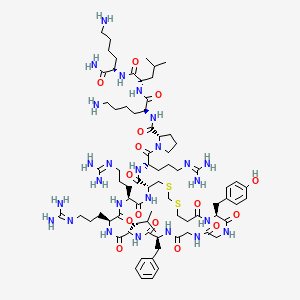
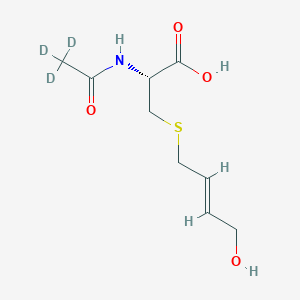

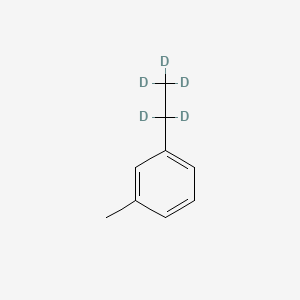
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
